Ladostigil

Description

This compound is under investigation in clinical trial NCT01429623 (A 3 Year Study to Evaluate the Safety and Efficacy of Low Dose this compound in Patients With Mild Cognitive Impairment).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: this compound Tartrate (active moiety of).

Structure

3D Structure

Properties

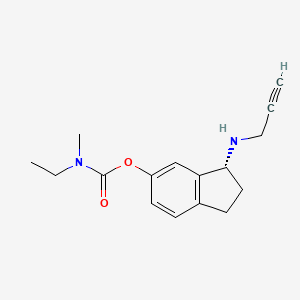

IUPAC Name |

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXOCOHMBFOVJS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045854 | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209394-27-4 | |

| Record name | Ladostigil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ladostigil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ladostigil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LADOSTIGIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ladostigil's Mechanism of Action in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ladostigil (B1674322), a novel multimodal drug, has demonstrated significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its therapeutic efficacy stems from a multi-target mechanism of action that synergistically addresses various pathological cascades. This technical guide provides an in-depth examination of this compound's core mechanisms, including its dual inhibition of cholinesterase and monoamine oxidase, and its neuroprotective effects mediated through the modulation of critical signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for the scientific community.

Core Pharmacological Profile: Dual Enzyme Inhibition

This compound was designed as a chimeric molecule, integrating the pharmacophores of rivastigmine (B141) (a cholinesterase inhibitor) and rasagiline (B1678815) (a monoamine oxidase B inhibitor).[1][2] This dual-action profile allows it to simultaneously address cholinergic deficits and monoaminergic imbalances, both of which are characteristic of neurodegenerative disorders.[1][3]

Cholinesterase Inhibition

This compound acts as a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] By inhibiting these enzymes, this compound increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive function.[3] In vivo studies have shown that this compound can inhibit brain cholinesterase by 25-40% in rats.[5] A key characteristic of this compound's cholinesterase inhibition is a "ceiling effect," with maximal inhibition not exceeding 50-55%, which is thought to contribute to a lower incidence of cholinergic side effects.[4][6]

Monoamine Oxidase (MAO) Inhibition

This compound is a brain-selective inhibitor of both MAO-A and MAO-B.[7][8] This inhibition leads to increased levels of monoamine neurotransmitters such as dopamine, serotonin, and noradrenaline, which can alleviate depressive symptoms often comorbid with dementia.[3] A significant advantage of this compound is its brain-selective action, with minimal inhibition of peripheral MAO, thereby reducing the risk of the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[1][2] In mice, a two-week administration of this compound resulted in approximately 70% inhibition of brain MAO activity with almost no inhibition in the liver and small intestine.[2]

Quantitative Data on Enzyme Inhibition

The following tables summarize the in vitro and in vivo quantitative data for this compound's inhibitory activity against its primary enzyme targets.

| Enzyme | Inhibitor | IC50 Value | Notes |

| Acetylcholinesterase (AChE) | This compound (in vitro) | ~31.8 µM | The primary metabolite, R-MCPAI, is responsible for in vivo AChE inhibition.[9] |

| Acetylcholinesterase (AChE) | (S)-Ladostigil | ~0.09 - 0.9 µM | [3] |

| Butyrylcholinesterase (BuChE) | This compound (in vitro) | - | The inhibitory effect is 100 times less potent against BuChE than against AChE.[5] |

| Butyrylcholinesterase (BuChE) | (S)-Ladostigil | ~0.2 - 2.5 µM | [3] |

| Monoamine Oxidase-A (MAO-A) | (S)-Ladostigil | Data not consistently reported | This compound's metabolites are responsible for MAO inhibition.[9] |

| Monoamine Oxidase-B (MAO-B) | (S)-Ladostigil | ~0.08 - 0.6 µM | The propargylamine (B41283) moiety is responsible for the irreversible inhibition of MAO-B.[2][3] |

Table 1: In Vitro Enzyme Inhibition Data for this compound and its S-isomer.

| Animal Model | Dosage | Route | Duration | Effect |

| Rats | 35-100 µmoles/kg | Oral | Not specified | Inhibited ChE by 25-40% and antagonized scopolamine-induced impairments in spatial memory.[10] |

| Aged Wistar rats | 8.5 mg/kg/day | Oral | Chronic | Inhibited brain ChE by ~30% and MAO-A and B by 55-59%. |

| Mice | 26 mg/kg | Not specified | 2 weeks | Resulted in ~70% inhibition of brain MAO activity with almost no MAO inhibition in the liver and small intestine.[2] |

Table 2: In Vivo Enzyme Inhibition and Neuroprotective Effects of this compound.

Neuroprotective Mechanisms and Signaling Pathways

Beyond enzyme inhibition, this compound exerts significant neuroprotective effects through the modulation of several key intracellular signaling cascades.[8][11] These pathways are crucial for neuronal survival, plasticity, and the processing of amyloid precursor protein (APP).[10][11]

Regulation of Amyloid Precursor Protein (APP) Processing

A central feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the amyloidogenic processing of APP. This compound has been shown to promote the non-amyloidogenic processing of APP, thereby reducing the production of neurotoxic Aβ.[11][12] This is achieved through the activation of Protein Kinase C (PKC).[2][12] Activated PKC stimulates α-secretase, the enzyme that cleaves APP within the Aβ domain, leading to the release of the soluble and neuroprotective sAPPα fragment.[2][12]

Activation of Pro-Survival Signaling Pathways

This compound promotes neuronal survival by activating the Mitogen-Activated Protein Kinase (MAPK) pathway and modulating the expression of the Bcl-2 family of proteins.[10][13] Activation of the MAPK pathway is essential for cell survival and plasticity.[10] Concurrently, this compound upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[10][11] This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner of apoptosis, thereby preventing programmed cell death.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dose-limiting inhibition of acetylcholinesterase by this compound results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Ladostigil: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladostigil, formally known as [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate, is a multimodal neuroprotective agent that has been investigated for the treatment of neurodegenerative disorders, including Alzheimer's disease and Lewy body dementia.[1][2] Developed as a hybrid molecule, this compound combines the pharmacophoric elements of rasagiline, a monoamine oxidase-B (MAO-B) inhibitor, and rivastigmine, a cholinesterase inhibitor.[3] This dual mechanism of action, coupled with its neuroprotective, anti-apoptotic, and anti-inflammatory properties, positions this compound as a significant compound of interest in the field of neuropharmacology.[4][5] This technical guide provides an in-depth overview of the synthesis, chemical properties, and key experimental protocols related to this compound.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the preparation of the key intermediate, (3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol, followed by carbamoylation. While a complete, step-by-step synthesis from a single starting material is not detailed in a single publication, the following pathway can be constructed from the available literature.

Step 1: Synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol

The synthesis of this chiral amino alcohol is a critical starting point. While several routes may exist, a common approach involves the resolution of a racemic mixture or an asymmetric synthesis. One possible precursor is 3-amino-2,3-dihydro-1H-inden-5-ol.[6] The (R)-enantiomer is then isolated for the subsequent steps.

Step 2: N-Propargylation of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol

The introduction of the propargyl group at the amino function is a key step in forming the rasagiline-like moiety. This is typically achieved by reacting the amino alcohol with propargyl bromide in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction.

Step 3: Carbamoylation of the Phenolic Hydroxyl Group

The final step in the synthesis of the this compound free base is the carbamoylation of the phenolic hydroxyl group. This is achieved by reacting the N-propargylated intermediate with an N-ethyl-N-methylcarbamoyl chloride in the presence of a base, such as sodium hydride or a non-nucleophilic organic base, in an aprotic solvent.

Step 4: Formation of this compound Tartrate

For pharmaceutical use, this compound is often prepared as its tartrate salt to improve its stability and handling properties. This is achieved by reacting the free base with L-tartaric acid in a suitable solvent, such as isopropanol, followed by crystallization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | [7] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [7] |

| Molecular Weight | 272.34 g/mol | [7] |

| CAS Number | 209394-27-4 | [7] |

| Appearance | Not specified in detail, likely a solid at room temperature. | |

| pKa (predicted) | Basic pKa: 8.5 (secondary amine), Acidic pKa: 13.0 (phenol) | |

| logP (predicted) | 2.8 | |

| Solubility (hemitartrate salt) | Water: 100 mg/mL (with sonication), DMSO: 50 mg/mL (with sonication) |

Biological Activity and Mechanism of Action

This compound exhibits a dual inhibitory action on key enzymes implicated in the pathophysiology of Alzheimer's disease:

-

Cholinesterase Inhibition: this compound is a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[8]

-

Monoamine Oxidase (MAO) Inhibition: this compound acts as an irreversible inhibitor of MAO-A and MAO-B, with a preference for brain MAO.[9] This inhibition leads to increased levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antidepressant effects.

Beyond its enzymatic inhibition, this compound has demonstrated significant neuroprotective properties, which are attributed to its ability to modulate several intracellular signaling pathways.[1][10]

Key Signaling Pathways Modulated by this compound

1. Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathway:

This compound has been shown to activate the PKC and MAPK signaling pathways.[1][10] Activation of these pathways is associated with the promotion of cell survival and the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to a reduction in the production of the neurotoxic amyloid-beta (Aβ) peptide.

Caption: this compound-mediated activation of the PKC/MAPK pathway.

2. Bcl-2 Family and Anti-Apoptotic Pathway:

This compound has been shown to modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis (programmed cell death).[4] It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio helps to prevent mitochondrial dysfunction and the activation of caspases, ultimately inhibiting neuronal apoptosis.

Caption: this compound's modulation of the Bcl-2 family anti-apoptotic pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of this compound.

In Vitro Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Protocol Overview:

-

Prepare a solution of AChE in phosphate (B84403) buffer (pH 8.0).

-

Add various concentrations of this compound or a control inhibitor to the enzyme solution and pre-incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine, and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

2. Monoamine Oxidase (MAO) Inhibition Assay

-

Principle: MAO activity can be measured using various substrates that produce a detectable product upon oxidation. A common method involves using kynuramine (B1673886) as a substrate, which is oxidized by MAO to 4-hydroxyquinoline, a fluorescent product.

-

Protocol Overview:

-

Prepare a solution of MAO-A or MAO-B (e.g., from rat brain mitochondria) in a suitable buffer.

-

Pre-incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrate, kynuramine.

-

After a defined incubation period, stop the reaction (e.g., with a strong base).

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3. Neuroprotection Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Overview:

-

Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Induce neurotoxicity by adding a stressor (e.g., hydrogen peroxide or amyloid-beta peptide).

-

After the incubation period with the toxin, add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Caption: A simplified workflow for the MTT-based neuroprotection assay.

In Vivo Models

1. Scopolamine-Induced Memory Impairment Model in Rodents

-

Principle: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. This model is widely used to screen for compounds with potential anti-amnesic effects.

-

Protocol Overview:

-

Acclimatize rodents (rats or mice) to the testing environment.

-

Administer this compound or a vehicle control at a specified time before the behavioral test.

-

Induce amnesia by administering scopolamine (typically via intraperitoneal injection).

-

Assess cognitive function using behavioral tests such as the Morris water maze (spatial memory) or the novel object recognition test (recognition memory).

-

Record and analyze behavioral parameters (e.g., escape latency in the water maze, discrimination index in the novel object recognition test) to evaluate the effects of this compound.

-

Conclusion

This compound represents a promising multi-target therapeutic agent for neurodegenerative diseases. Its unique combination of cholinesterase and monoamine oxidase inhibition, coupled with its profound neuroprotective effects mediated through the modulation of key signaling pathways, underscores its therapeutic potential. The synthetic pathways and experimental protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the properties and potential clinical applications of this intriguing molecule.

References

- 1. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-2,3-dihydro-1H-inden-5-ol | 168902-76-9 | TGA90276 [biosynth.com]

- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morris water maze - Scholarpedia [scholarpedia.org]

- 10. 3-Hydroxy-n-propargyl-1-aminoindan | C12H13NO | CID 78121525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective Mechanisms of Ladostigil and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladostigil, a novel multimodal drug, has emerged as a promising candidate in the therapeutic landscape for neurodegenerative diseases. Engineered with a unique dual-action profile, it combines the features of a cholinesterase inhibitor and a brain-selective monoamine oxidase (MAO) inhibitor.[1][2] This technical guide provides an in-depth exploration of the neuroprotective properties of this compound and its principal metabolites, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Core Pharmacological Activities: Dual Enzyme Inhibition

This compound's primary mechanism of action lies in its ability to concurrently inhibit two key enzyme systems implicated in the pathophysiology of neurodegenerative disorders: acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Table 1: In Vitro Enzyme Inhibition Profile of this compound

| Target Enzyme | IC50 Value | Notes |

| Acetylcholinesterase (AChE) | 31.8 µM | Pseudo-reversible inhibition. |

| Monoamine Oxidase B (MAO-B) | 37.1 µM | Brain-selective inhibition.[3] |

| Monoamine Oxidase A (MAO-A) | Data not consistently reported in vitro.[4][5] | Chronic in vivo administration leads to significant brain MAO-A inhibition.[2][6] |

IC50: Half-maximal inhibitory concentration.

Acetylcholinesterase (AChE) Inhibition

This compound acts as a pseudo-reversible inhibitor of AChE, a mechanism primarily attributed to its major metabolite, R-MCPAI. By impeding the breakdown of acetylcholine, this compound enhances cholinergic neurotransmission, a critical factor in cognitive function. A noteworthy characteristic of this compound is the "ceiling effect" of its AChE inhibition, which does not exceed 50-55% in vivo. This property may contribute to a reduced incidence of cholinergic side effects often associated with other AChE inhibitors.

Brain-Selective Monoamine Oxidase (MAO) Inhibition

This compound demonstrates a brain-selective inhibitory effect on both MAO-A and MAO-B.[2][5] This action is primarily mediated by its metabolites following the hydrolysis of the carbamate (B1207046) moiety.[4] The inhibition of MAO-A and MAO-B increases the synaptic availability of key neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine, which can contribute to its antidepressant-like effects.[1] Importantly, the brain-selective nature of this inhibition minimizes the risk of peripheral adverse events, such as the "cheese effect," a hypertensive crisis that can occur with non-selective, irreversible MAO inhibitors.[2]

Neuroprotective Mechanisms Beyond Enzyme Inhibition

This compound's therapeutic potential extends beyond simple enzyme inhibition. It exerts robust neuroprotective effects through the modulation of critical intracellular signaling pathways and the regulation of apoptotic processes.

Modulation of Pro-Survival Signaling Pathways

1. Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways:

This compound has been shown to activate the PKC and MAPK/ERK signaling cascades.[2][5] These pathways are integral to promoting neuronal survival, plasticity, and differentiation. Activation of these pathways can lead to the upregulation of neurotrophic factors and anti-apoptotic proteins.

2. PI3K/Akt/GSK-3β Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival. Upon activation, Akt phosphorylates and inactivates glycogen (B147801) synthase kinase 3-beta (GSK-3β), a protein implicated in tau hyperphosphorylation and apoptosis. While direct evidence for this compound's modulation of this pathway is still emerging, its known neuroprotective effects align with the activation of this pro-survival cascade.

Anti-Apoptotic Activity

This compound exhibits significant anti-apoptotic properties by modulating the Bcl-2 family of proteins. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2, while downregulating the pro-apoptotic proteins Bax and Bad.[4] This shift in the Bax/Bcl-2 ratio is crucial for maintaining mitochondrial integrity and preventing the activation of caspases, the key executioners of apoptosis. In a study using human neuroblastoma SK-N-SH cells, this compound dose-dependently inhibited caspase-3 activation with an IC50 of 1.05 µM.[7]

The Role of Metabolites in Neuroprotection

The neuroprotective effects of this compound are not solely attributable to the parent compound. Its metabolites play a significant role in its overall pharmacological profile.

-

Hydroxy-1-(R)-aminoindan: This major metabolite of this compound has been shown to possess neuroprotective properties, likely contributing to the long-lasting effects of the drug.[2]

-

R-MCPA and S-MCPA: While R-MCPAI is the primary active metabolite for AChE inhibition, the specific neuroprotective contributions and enzyme inhibitory profiles of R-MCPA and S-MCPA require further elucidation. Current research on the direct effects of these metabolites is limited.[8][9][10][11]

Experimental Methodologies

A comprehensive understanding of this compound's neuroprotective properties has been achieved through a variety of in vitro and in vivo experimental models.

In Vitro Assays

1. Cell Viability and Neuroprotection Assays:

-

Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotection.[12]

-

Neurotoxins: To induce neuronal damage, various stressors are employed, including:

-

Hydrogen Peroxide (H₂O₂): To model acute oxidative stress.

-

6-Hydroxydopamine (6-OHDA): To mimic dopamine neuron degeneration in Parkinson's disease.

-

Serum deprivation: To induce apoptosis.

-

-

Assay Methods:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

LDH Release Assay: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase from damaged cells.

-

Caspase Activity Assays: To measure the activation of key apoptotic enzymes like caspase-3.

-

2. Enzyme Inhibition Assays:

-

AChE Inhibition: The Ellman's method is a widely used colorimetric assay to determine AChE activity.

-

MAO-A and MAO-B Inhibition: Radiometric or fluorometric assays are employed to measure the activity of MAO isoforms using specific substrates.

3. Western Blot Analysis for Signaling Pathways:

-

Principle: This technique is used to detect and quantify specific proteins in a sample. To study signaling pathways, antibodies specific to the phosphorylated (activated) forms of proteins (e.g., p-Akt, p-ERK) are used.

-

General Protocol:

-

Cell Lysis: Treated cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Proteins are separated by size using gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-p-ERK) followed by a secondary antibody conjugated to an enzyme for detection.

-

Detection: The signal is visualized and quantified using a chemiluminescent or fluorescent substrate.

-

Conclusion

This compound represents a significant advancement in the development of multi-target drugs for neurodegenerative diseases. Its unique combination of cholinesterase and brain-selective MAO inhibition, coupled with its ability to modulate critical pro-survival and anti-apoptotic signaling pathways, underscores its potent neuroprotective properties. The contribution of its metabolites to its overall pharmacological profile further enhances its therapeutic potential. Continued research into the precise mechanisms of action of this compound and its metabolites, particularly with respect to the PI3K/Akt/GSK-3β pathway and the individual contributions of R-MCPA and S-MCPA, will be crucial in fully realizing its clinical utility for patients suffering from devastating neurodegenerative conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the ERK and JNK signaling pathways caused by neuron-specific inhibition of PP2A in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teratological evaluation of the phenoxyacid herbicide MCPA in the regenerating forelimb of the adult newt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adverse effects of herbicide MCPA on dogs in a 90 day toxicological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans a… [ouci.dntb.gov.ua]

- 12. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ladostigil: A Technical Guide to a Dual-Inhibitor for Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladostigil (B1674322) [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], also known as TV3326, is a novel multimodal drug designed to concurrently address cholinergic and monoaminergic deficits observed in neurodegenerative disorders such as Alzheimer's disease. As a chimeric compound, it integrates the pharmacophoric elements of a cholinesterase inhibitor, structurally related to rivastigmine, and a monoamine oxidase (MAO) inhibitor derived from rasagiline. This dual-action mechanism, coupled with significant neuroprotective properties, positions this compound as a compound of interest in the development of disease-modifying therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative in vitro and in vivo data, detailed experimental protocols for its enzymatic assessment, and visualizations of its core signaling pathways.

Core Mechanism of Action: Dual Enzyme Inhibition

This compound functions as a prodrug, with its primary pharmacological activities attributed to its in vivo metabolites. Its therapeutic rationale is based on the simultaneous inhibition of two key enzyme systems involved in the progression of Alzheimer's disease.

Cholinesterase (ChE) Inhibition

The carbamate (B1207046) moiety of this compound is responsible for its pseudo-reversible inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). This action is primarily mediated by its major metabolite, R-MCPAI.[1] By inhibiting these enzymes, this compound increases the synaptic concentration and duration of action of the neurotransmitter acetylcholine, which is critical for cognitive processes and is significantly depleted in Alzheimer's patients.[2]

A distinctive feature of this compound's in vivo activity is a "ceiling effect," where the maximum achievable inhibition of cholinesterase is approximately 50-55%.[3] This characteristic may contribute to a more favorable safety profile with a lower incidence of dose-limiting cholinergic adverse effects compared to other cholinesterase inhibitors.[3]

Monoamine Oxidase (MAO) Inhibition

Following the hydrolysis of its carbamate group, this compound's metabolites, particularly R-HPAI, are responsible for the inhibition of both MAO-A and MAO-B.[1] This inhibition is notably brain-selective, with minimal impact on peripheral MAO activity in the liver and intestine.[4][5] This selectivity is a significant advantage, as it reduces the risk of the "cheese effect" (a hypertensive crisis) that can occur with non-selective, peripheral MAO-A inhibitors when tyramine-containing foods are consumed.[4] Inhibition of MAO-A and MAO-B increases the synaptic levels of key monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine, which can help alleviate depressive and extrapyramidal symptoms that are often comorbid with dementia.[3][6]

Quantitative Data: In Vitro Inhibition and Preclinical/Clinical Findings

The following tables summarize the quantitative data available for this compound's inhibitory activity and findings from preclinical and clinical investigations.

Table 1: In Vitro Enzyme Inhibition Profile of this compound

| Compound/Metabolite | Target Enzyme | Species/Source | IC50 Value | Notes |

| This compound (TV3326) | Acetylcholinesterase (AChE) | Not Specified | 31.8 µM | This compound itself is a weak inhibitor; in vivo activity is primarily from its metabolite.[6] |

| Butyrylcholinesterase (BChE) | Rat | ~100x less potent than for AChE | The inhibitory effect on BuChE is significantly lower than on AChE.[7] | |

| Monoamine Oxidase-A (MAO-A) | Not Specified | Data Not Available | In vivo studies confirm MAO-A inhibition after chronic administration, but specific in vitro IC50 for the parent compound or active metabolite is not readily available. | |

| Monoamine Oxidase-B (MAO-B) | Not Specified | 37.1 µM | Similar to AChE, the parent compound is a weak inhibitor.[6] | |

| R-MCPAI (Metabolite) | Acetylcholinesterase (AChE) | Not Specified | Data Not Available | This is the primary active metabolite for ChE inhibition in vivo. It exhibits rapid formation and fast hydrolysis from the enzyme complex.[3] |

| R-HPAI (Metabolite) | Monoamine Oxidase (MAO) | Not Specified | Data Not Available | This metabolite is responsible for the in vivo MAO inhibitory activity.[1] |

Table 2: Summary of In Vivo Preclinical Data

| Species | Administration Route & Dose | Key Findings |

| Rat | Oral: 12-35 mg/kg | Antagonized scopolamine-induced spatial memory impairments.[7] |

| Rat | Oral: 139 mg/kg | Resulted in 50-60% cholinesterase inhibition.[7] |

| Rat | Chronic Oral: 52 mg/kg for 21 days | Inhibited striatal and hippocampal MAO-A and MAO-B by >90%.Inhibited striatal cholinesterase by ~50%.Increased striatal levels of dopamine and serotonin.[8] |

| Mouse | Oral: 26 mg/kg for 2 weeks | Resulted in ~70% inhibition of brain MAO activity with almost no inhibition in the liver or small intestine.[5] |

Table 3: Summary of Phase II Clinical Trial Data

| Clinical Trial Identifier | Condition | Dose & Duration | Patient Population (n) | Key Outcomes |

| NCT01354691 | Mild to Moderate Alzheimer's | 80 mg twice daily for 6 months | 201 | Did not meet the primary endpoint of change on the ADAS-cog11. Development for this indication was terminated.[9] |

| NCT01429623 | Mild Cognitive Impairment (MCI) | 10 mg daily for 3 years | 210 | Primary: Did not significantly delay progression to dementia.Safety: Safe and well-tolerated.Biomarker: Associated with reduced whole-brain and hippocampus volume loss compared to placebo.[10] |

Neuroprotective Signaling Pathways

Beyond its enzyme inhibitory functions, this compound demonstrates significant neuroprotective capabilities. These effects are not dependent on its MAO-inhibitory action and are observed at concentrations lower than those required for enzyme inhibition.[11] The propargylamine (B41283) moiety, inherited from rasagiline, is believed to be crucial for these effects.[12]

Key neuroprotective mechanisms include:

-

Regulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic α-secretase pathway for APP processing. This is achieved through the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which reduces the production of the neurotoxic amyloid-beta (Aβ) peptide.[13]

-

Anti-Apoptotic Activity: The drug upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bad and Bax, thereby inhibiting caspase-3 activation and preventing programmed cell death.[6]

-

Antioxidant and Anti-inflammatory Effects: this compound has been shown to reduce oxidative stress and microglial activation, key components of the neuroinflammatory processes that contribute to neuronal damage in aging and neurodegenerative diseases.[11]

Visualizations: Pathways and Workflows

Diagram 1: Cholinergic and Monoaminergic Pathway Modulation

Caption: Dual inhibition of AChE and MAO by this compound's active metabolites.

Diagram 2: Neuroprotective Signaling Cascade

Caption: Key neuroprotective signaling pathways modulated by this compound.

Diagram 3: General Experimental Workflow for Inhibitor Profiling

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Experimental Protocols

The following are detailed, generalized protocols for assessing the inhibitory activity of a compound like this compound against its primary enzyme targets.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) (ATCI) hydrolysis, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) measurable at 412 nm.

Materials and Reagents:

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

Enzyme: Acetylcholinesterase (e.g., from electric eel or recombinant human), diluted in buffer to a working concentration (e.g., 0.1 U/mL).

-

Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh.

-

Chromogen: 10 mM DTNB in buffer.

-

Test Compound: this compound, serially diluted in an appropriate solvent (e.g., DMSO, ensuring final concentration is <1%).

-

Instrumentation: 96-well microplate reader capable of kinetic measurements at 412 nm.

Procedure:

-

Plate Setup: In a 96-well plate, add reagents in the following order:

-

Control Wells: 140 µL Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL solvent.

-

Inhibitor Wells: 140 µL Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL of each this compound dilution.

-

Blank Well: 150 µL Buffer, 10 µL DTNB, 10 µL solvent.

-

-

Pre-incubation: Mix the plate gently and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of 14 mM ATCI solution to all wells (except the blank, to which 10 µL of buffer is added) to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

-

Monoamine Oxidase Inhibition Assay (Kynuramine Fluorometric Method)

This assay measures MAO activity by monitoring the conversion of the non-fluorescent substrate kynuramine (B1673886) to the highly fluorescent product 4-hydroxyquinoline.

Materials and Reagents:

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Enzyme: Recombinant human MAO-A or MAO-B, diluted in buffer to a working concentration (to be optimized, e.g., 5-15 µg/mL).

-

Substrate: Kynuramine dihydrobromide solution in buffer (e.g., 50-80 µM).

-

Test Compound: this compound, serially diluted in buffer (final DMSO concentration should be <1%).

-

Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).

-

Stop Solution: 2 N NaOH.

-

Instrumentation: 96-well black, flat-bottom microplate and a fluorometric plate reader (Excitation: ~320 nm, Emission: ~380-400 nm).

Procedure:

-

Plate Setup: To the wells of a 96-well black microplate, add the following:

-

50 µL of buffer (for blanks) or enzyme solution (MAO-A or MAO-B).

-

25 µL of buffer (for control wells) or test/control inhibitor solution at various concentrations.

-

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 50 µL of 2 N NaOH.

-

Fluorescence Measurement: Read the fluorescence intensity at the appropriate wavelengths.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme + substrate without inhibitor).

-

Determine the IC50 value by plotting the % Inhibition against the logarithm of the inhibitor concentration and applying non-linear regression.

-

Conclusion

This compound represents a rationally designed multimodal therapeutic agent that targets both the cholinergic and monoaminergic systems, which are pathologically compromised in Alzheimer's disease. Its activity as a dual inhibitor is complemented by a suite of neuroprotective effects that address underlying disease mechanisms such as amyloidogenesis, apoptosis, and neuroinflammation. The brain-selective nature of its MAO inhibition and the ceiling effect of its cholinesterase inhibition suggest a potentially favorable safety profile. While clinical trials in mild to moderate Alzheimer's disease did not meet primary cognitive endpoints, findings from studies in MCI suggest a potential for disease modification, as evidenced by a reduction in brain atrophy. Further research into the pharmacokinetics of its active metabolites and the optimization of its therapeutic window is warranted to fully elucidate the clinical potential of this compound and similar multimodal compounds in the treatment of complex neurodegenerative disorders.

References

- 1. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]

- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. storage.imrpress.com [storage.imrpress.com]

Ladostigil's Impact on Neurotrophic Factor Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladostigil (B1674322), a multimodal drug initially developed for Alzheimer's disease, exhibits significant neuroprotective properties beyond its primary functions as a cholinesterase and monoamine oxidase inhibitor. A core component of its neuroprotective mechanism is the upregulation of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This technical guide provides an in-depth analysis of the effects of this compound on neurotrophic factor expression, presenting available quantitative data, detailing experimental methodologies from preclinical studies, and illustrating the underlying signaling pathways.

Introduction

Neurotrophic factors are critical for neuronal survival, development, differentiation, and synaptic plasticity. Their decline is implicated in the pathogenesis of various neurodegenerative diseases. This compound ((N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate) has emerged as a promising agent that confers neuroprotection, in part, by modulating the expression of these vital proteins. Preclinical evidence suggests that this compound enhances the expression of BDNF and GDNF and influences NGF signaling, contributing to its therapeutic potential. This document synthesizes the current understanding of these effects for the scientific community.

Quantitative Effects of this compound on Neurotrophic Factor Expression

While much of the literature describes the qualitative upregulation of neurotrophic factors by this compound, specific quantitative data is emerging from various preclinical models. The following tables summarize the available quantitative and semi-quantitative findings.

Table 1: Effects of this compound on Neurotrophic Factor Gene Expression

| Organism/Cell Line | Brain Region/Cell Type | Treatment Details | Neurotrophic Factor Gene | Method | Key Findings |

| Aged Rats (Wistar) | Parietal Cortex | 1 mg/kg/day for 6 months | Genes providing neurotrophic support | RNA-Sequencing | Increased expression of several genes that provide neurotrophic support.[1][2][3] |

Table 2: Effects of this compound on Neurotrophic Factor Protein Levels

| Organism/Cell Line | Brain Region/Cell Type | Treatment Details | Neurotrophic Factor Protein | Method | Key Findings |

| Aged Rats (Wistar) | Hippocampus | 1 mg/kg/day for 6 months | proNGF | Immunohistochemistry | Increased proNGF immunoreactivity towards the levels in young rats.[4] |

Note: This guide will be updated as more specific quantitative data from primary research becomes available.

Underlying Signaling Pathways

This compound's influence on neurotrophic factor expression is believed to be mediated through the activation of intracellular signaling cascades crucial for cell survival and gene expression. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this mechanism.

PKC/MAPK Signaling Cascade

This compound has been shown to activate the PKC and MAPK signaling pathways.[5] This activation leads to the phosphorylation and activation of downstream transcription factors, such as cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the promoter regions of genes encoding neurotrophic factors like BDNF, thereby initiating their transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound treatment of aging rats on gene expression in four brain areas associated with regulation of memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound treatment of aging rats on gene expression in four brain areas associated with regulation of memory. | בית הספר לרוקחות [pharmacyschool.huji.ac.il]

- 4. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Ladostigil: A Technical Whitepaper on Early-Stage Research for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladostigil (B1674322), developed by combining pharmacophores from the acetylcholinesterase (AChE) inhibitor rivastigmine (B141) and the monoamine oxidase B (MAO-B) inhibitor rasagiline (B1678815), is a multimodal drug candidate with potential applications in neurodegenerative diseases.[1][2] While much of its clinical investigation has centered on Alzheimer's disease and Mild Cognitive Impairment, its unique mechanism of action—targeting both cholinergic and monoaminergic systems while offering neuroprotection—makes it a compound of significant interest for the multifaceted pathology of Parkinson's disease.[1][3] This technical guide provides an in-depth summary of the core preclinical data, experimental methodologies, and known signaling pathways from the early-stage research of this compound.

Core Mechanism of Action

This compound's therapeutic potential is rooted in its ability to engage multiple targets involved in the neurodegenerative process:

-

Dual Enzyme Inhibition : this compound is an inhibitor of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and Butyrylcholinesterase - BuChE).[1][4] A key feature is its brain-selective inhibition of MAO, which minimizes the risk of peripheral side effects like the "cheese effect" (tyramine-induced hypertensive crisis) associated with non-selective MAO inhibitors.[5][6]

-

Neuroprotection : Beyond enzyme inhibition, this compound demonstrates robust neuroprotective properties.[3][7] These effects are attributed to the N-propargylamine moiety inherited from rasagiline and involve the activation of intracellular signaling cascades that promote cell survival and resilience against neurotoxic insults.[3][8]

Data Presentation: Quantitative Summaries

The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory and Neuroprotective Concentrations

| Target/Process | IC50 Value (µM) | Notes |

| Acetylcholinesterase (AChE) | ~0.09 - 0.9 | Inhibition is pseudo-reversible and demonstrates a "ceiling effect," not exceeding 50-55% in vivo, which may reduce cholinergic side effects.[8][9] |

| Butyrylcholinesterase (BuChE) | ~0.2 - 2.5 | Demonstrates inhibitory activity against BuChE.[8] |

| Monoamine Oxidase-A (MAO-A) | Data not consistently reported in vitro. | In vivo activity is attributed to metabolites.[10] |

| Monoamine Oxidase-B (MAO-B) | Data not consistently reported in vitro. | This compound itself is considered a weak inhibitor in vitro; its metabolites are responsible for in vivo MAO inhibition.[10] |

| Caspase-3 Activation | 1.05 | This value reflects the concentration required to inhibit a key executioner enzyme in the apoptotic pathway, demonstrating a direct anti-apoptotic effect.[11] |

Table 2: In Vivo Efficacy in a Parkinson's Disease Model

| Animal Model | Drug Administration | Key Finding |

| MPTP-induced neurotoxicity in mice | 26 mg/kg, once daily for 14 days | Completely prevented the depletion of striatal dopamine (B1211576) and its metabolites (DOPAC and HVA).[3] |

| Inhibited brain MAO-A and MAO-B by approximately 70%.[3] |

Signaling Pathways

Early research indicates that this compound's neuroprotective effects are mediated through the activation of critical intracellular signaling cascades, particularly the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7] These pathways are crucial for promoting cell survival by upregulating anti-apoptotic proteins and modulating cellular processes to resist neurotoxic stress.

A key mechanism involves the regulation of the Bcl-2 family of proteins.[7][11] this compound has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[8] This shift in the Bax/Bcl-2 ratio prevents the activation of caspase-3, a primary executioner of apoptosis, thereby inhibiting programmed cell death.[8][11]

References

- 1. benchchem.com [benchchem.com]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs this compound and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Ladostigil for Lewy Body Dementia: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ladostigil (B1674322), with the chemical name (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a multimodal neuroprotective agent.[1] It was rationally designed by combining the pharmacophores of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, and rivastigmine, a cholinesterase (ChE) inhibitor.[2][3] This dual-action profile is augmented by its inhibitory effects on monoamine oxidase-A (MAO-A), contributing to potential antidepressant properties.[3] Initially developed for the treatment of Alzheimer's disease (AD), particularly with comorbid depression and extrapyramidal symptoms, its unique mechanism of action holds significant relevance for the pathophysiology of Lewy body dementia (LBD).[1][2][4][5][6] This whitepaper provides an in-depth technical guide to the foundational preclinical and clinical research on this compound, focusing on its core mechanisms, quantitative data, experimental protocols, and the signaling pathways implicated in its neuroprotective effects, with a special emphasis on its potential application for LBD.

Core Pharmacological Profile

This compound's therapeutic potential is rooted in its ability to simultaneously modulate multiple neurochemical and cellular pathways implicated in neurodegeneration.

-

Dual Enzyme Inhibition : this compound is an inhibitor of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[6][7] This inhibition is brain-selective, with minimal impact on peripheral MAO in the liver and small intestine, which suggests a reduced risk of the "cheese effect" (tyramine-induced hypertensive crisis) associated with non-selective MAO inhibitors.[8][9] The potentiation of both aminergic and cholinergic systems is particularly relevant for LBD, which is characterized by deficits in both neurotransmitter systems.[10][11]

-

Neuroprotection : Beyond symptomatic relief through enzyme inhibition, this compound exhibits robust neuroprotective properties.[4][5] These effects are observed at concentrations lower than those required for MAO or ChE inhibition and are attributed to the modulation of key signaling pathways involved in cell survival, apoptosis, and cellular resilience to stress.[12] Its neuroprotective actions include regulating amyloid precursor protein (APP) processing, activating pro-survival kinase pathways, modulating Bcl-2 family proteins, and upregulating neurotrophic factors and antioxidant enzymes.[4][5][6][7]

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro and In Vivo Enzyme Inhibition

| Parameter | Value | Species/System | Condition | Reference |

| Cholinesterase (ChE) Inhibition | ||||

| Striatal ChE Inhibition | ~50% | Rat | Chronic (52 mg/kg, 21 days) | [10][11] |

| General ChE Inhibition | 25-40% | Rat | Oral (12-35 mg/kg) | [13] |

| AChE vs. BuChE Potency | 100x more potent for AChE | In vitro | [13] | |

| Monoamine Oxidase (MAO) Inhibition | ||||

| Striatal & Hippocampal MAO-A/B Inhibition | >90% | Rat | Chronic (52 mg/kg, 21 days) | [10][11] |

| Neuroprotection | ||||

| Caspase-3 Activation Inhibition (IC50) | 1.05 µM | SK-N-SH Cells | Apoptosis Model | [2] |

Table 2: Key Clinical Trial Outcomes

| Trial Focus | This compound Dose | Duration | Primary Outcome | Key Findings | Reference |

| Mild Cognitive Impairment (MCI) | 10 mg/day | 36 months | Conversion to Dementia | No significant delay in progression (p=0.162). Reduced whole-brain (p=0.025) and hippocampal (p=0.043) volume loss. | [14][15] |

| Mild to Moderate Alzheimer's Disease | 80 mg twice daily | 12 months | Cognitive Effects | No statistically significant cognitive effects. AChE inhibition was only 21.3%. | [14] |

Experimental Protocols

Detailed methodologies from key preclinical and clinical studies are outlined below.

In Vitro Neuroprotection Assays

-

Objective : To determine the neuroprotective effects of this compound against apoptosis and oxidative stress.

-

Cell Lines : Human neuroblastoma cell lines, such as SK-N-SH and SH-SY5Y, are commonly used.[2][6]

-

Methodology (Apoptosis Model) :

-

SK-N-SH cells are cultured to a high density to induce apoptosis.

-

Cells are treated with varying concentrations of this compound.

-

Cell death is quantified by measuring markers like caspase-3 activation and cleavage. This compound's ability to inhibit caspase-3 activation is determined, and an IC50 value is calculated.[2]

-

Expression levels of Bcl-2 family proteins (Bcl-2, Bax, Bad) are measured via Western blot or qPCR to elucidate the anti-apoptotic mechanism.[2]

-

-

Methodology (Oxidative Stress Model) :

-

SH-SY5Y cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), to induce cytotoxicity.[6]

-

Cells are pre-treated with this compound at various concentrations (e.g., 10⁻⁶ to 10 µM).[6]

-

Cell viability is assessed using assays like MTT.

-

Intracellular reactive oxygen species (ROS) production is measured.

-

The activity and mRNA expression of antioxidant enzymes (e.g., catalase, glutathione (B108866) reductase, NQO1) are quantified to determine this compound's effect on cellular antioxidant defenses.[6]

-

In Vivo Animal Models

-

Objective : To evaluate the effects of this compound on enzyme activity, neurotransmitter levels, and cognitive function in living organisms.

-

Animal Models : Rats (Wistar) and gerbils are frequently used.[10][12]

-

Methodology (Chronic Enzyme Inhibition) :

-

Rats are administered this compound orally (e.g., 52 mg/kg) daily for an extended period (e.g., 21 days).[10][11]

-

Following the treatment period, brain regions of interest (e.g., striatum, hippocampus) are dissected.

-

Tissue homogenates are used to measure MAO-A, MAO-B, and ChE activities using radiometric or colorimetric assays.

-

Levels of dopamine (B1211576) and serotonin (B10506) are quantified using techniques like HPLC to confirm the neurochemical consequences of MAO inhibition.[10]

-

-

Methodology (Cognitive Function - Spatial Memory) :

-

Cognitive deficits are induced in rats using a cholinergic antagonist like scopolamine.[7][8][9]

-

Animals are treated with this compound at various oral doses (e.g., 12-35 mg/kg).[13]

-

Spatial memory is assessed using behavioral tests such as the Morris water maze or Y-maze.

-

The ability of this compound to antagonize the scopolamine-induced memory impairment is quantified by comparing escape latencies, path lengths, or alternation behavior.[7][8][9]

-

Clinical Trial Design

-

Objective : To assess the safety, tolerability, and efficacy of this compound in human subjects.

-

Study Design : Phase 2, randomized, double-blind, placebo-controlled trials are typical.[14][15][16]

-

Methodology (MCI Trial) :

-

Patient Population : Patients aged 55-85 with a diagnosis of Mild Cognitive Impairment (MCI), confirmed by specific inclusion criteria (e.g., MMSE >24, CDR of 0.5, evidence of medial temporal lobe atrophy).[14][15]

-

Randomization : Patients are randomly assigned in a 1:1 ratio to receive either this compound (e.g., 10 mg/day) or a matching placebo.[14][15]

-

Primary Outcomes : The primary endpoints are safety/tolerability and the rate of conversion from MCI to dementia over a long-term period (e.g., 36 months).[14][15]

-

Secondary/Exploratory Outcomes : Cognitive function is assessed using a Neuropsychological Test Battery (NTB). Functional decline is measured with scales like the Disability Assessment in Dementia (DAD).[14][15]

-

Biomarkers : Structural MRI is used to measure changes in whole-brain, hippocampal, and entorhinal cortex volumes as exploratory biomarkers of disease progression.[14][15]

-

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated by its influence on several critical intracellular signaling cascades.

Pro-Survival Signaling Pathways

This compound promotes neuronal survival by activating the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][7] Activation of these pathways is crucial for steering amyloid precursor protein (APP) processing towards the non-amyloidogenic α-secretase pathway, leading to the production of the neuroprotective sAPPα fragment and reducing the generation of neurotoxic amyloid-beta (Aβ).[3]

Caption: this compound's modulation of APP processing via PKC/MAPK activation.

Anti-Apoptotic Mechanisms

This compound prevents programmed cell death by modulating the expression of the Bcl-2 family of proteins. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[2][3][4][5] This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

Caption: this compound's anti-apoptotic mechanism via Bcl-2 family regulation.

Experimental Workflow: In Vivo Cognitive Assessment

The workflow for assessing the pro-cognitive effects of this compound in an animal model is a multi-step process.

Caption: General workflow for in vivo assessment of this compound on cognition.

Conclusion

This compound is a multi-target drug that combines cholinesterase and brain-selective monoamine oxidase inhibition with a suite of neuroprotective activities. While clinical trials in Alzheimer's disease and Mild Cognitive Impairment have yielded mixed results regarding cognitive endpoints, the foundational research consistently demonstrates its potential to modulate key pathological processes in neurodegeneration.[14][15] The drug's ability to potentiate both cholinergic and monoaminergic neurotransmission, coupled with its anti-apoptotic, antioxidant, and anti-inflammatory properties, makes it a theoretically compelling candidate for Lewy body dementia.[10][12] The observed effects on reducing brain atrophy in clinical trials further suggest a potential disease-modifying effect that warrants further investigation.[14][15] Future research should focus on clinical trials specifically designed for LBD populations to directly assess the therapeutic potential of this compound in this complex and challenging neurodegenerative disorder.

References

- 1. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, this compound, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Ladostigil's Impact on Mitochondrial Function in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladostigil, a multimodal neuroprotective agent, has demonstrated significant potential in preclinical studies for the treatment of neurodegenerative diseases. A core aspect of its mechanism of action lies in its ability to preserve and enhance mitochondrial function within neurons. This technical guide provides an in-depth analysis of this compound's effects on neuronal mitochondria, focusing on its role in mitigating oxidative stress, maintaining mitochondrial membrane potential, influencing ATP production, and modulating apoptosis-related proteins. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction

Mitochondrial dysfunction is a well-established hallmark of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. Neurons, with their high energy demands, are particularly vulnerable to impairments in mitochondrial function, which can lead to a cascade of detrimental events, including increased oxidative stress, reduced ATP production, and the initiation of apoptotic cell death.

This compound is a novel compound that combines the neuroprotective properties of a monoamine oxidase (MAO) inhibitor with cholinesterase inhibitory activity. Its multifaceted mechanism of action extends to the direct modulation of mitochondrial health. This guide will explore the intricate ways in which this compound impacts neuronal mitochondrial function, providing a detailed overview of its therapeutic potential.

Core Mechanisms of this compound on Mitochondrial Function

This compound exerts its neuroprotective effects through several key mechanisms centered on the mitochondrion:

-

Attenuation of Oxidative Stress: this compound has been shown to reduce the levels of reactive oxygen species (ROS) in neurons, thereby protecting them from oxidative damage.

-

Preservation of Mitochondrial Membrane Potential (ΔΨm): The drug helps to maintain the electrochemical gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis and overall mitochondrial integrity.

-

Modulation of Apoptotic Pathways: this compound influences the expression of the Bcl-2 family of proteins, shifting the balance towards cell survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic proteins.

-

Activation of Pro-Survival Signaling Pathways: this compound has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are known to promote neuronal survival and synaptic plasticity.

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize the available quantitative data on the impact of this compound on key mitochondrial parameters in neuronal cell models.

Table 1: Effect of this compound on Cell Viability and Oxidative Stress in SH-SY5Y Neuroblastoma Cells

| Treatment Condition | Cell Viability (% of Control) | Oxidized Cells (% of Control) | Reference |

| Control | 100 | 100 | [1] |

| SIN-1 (300 µM) | 18 | Not Reported | [1] |

| SIN-1 (300 µM) + this compound (5.4 µM) | ~75 | Not Reported | [1] |

| H₂O₂ (80 µM) | Not Reported | 128 | [2] |

| H₂O₂ (80 µM) + this compound (5.4 µM) | Not Reported | 87 | [2] |

Note: Further quantitative data on mitochondrial membrane potential, ATP production, and Bcl-2 family protein expression is still under investigation and will be updated as more research becomes available.

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects on mitochondrial function are mediated by complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: this compound activates PKC and MAPK pro-survival signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess this compound's impact on mitochondrial function.

Assessment of Reactive Oxygen Species (ROS)

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) Assay

Principle: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Protocol:

-

Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 3-morpholinosydnonimine (SIN-1), to the cells.

-

Staining: Remove the treatment medium and incubate the cells with a working solution of DCFDA in serum-free medium in the dark at 37°C.

-

Measurement: Wash the cells with phosphate-buffered saline (PBS) and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caption: Workflow for the DCFDA assay to measure intracellular ROS.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Assay: JC-1 Assay

Principle: JC-1 is a ratiometric fluorescent dye that exists as monomers (green fluorescence) at low mitochondrial membrane potential and forms aggregates (red fluorescence) at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Culture and Treatment: Culture and treat SH-SY5Y cells with this compound and an inducer of mitochondrial dysfunction as described for the ROS assay.

-

Staining: Incubate the cells with a JC-1 staining solution in a CO₂ incubator.

-

Washing: Gently wash the cells with a suitable assay buffer.

-

Measurement: Measure the fluorescence intensity for both green (emission ~529 nm) and red (emission ~590 nm) channels using a fluorescence microplate reader or flow cytometer.

-

Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Caption: Workflow for the JC-1 assay to assess mitochondrial membrane potential.

Determination of ATP Levels

Assay: Luciferase-Based ATP Assay

Principle: This assay relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the intracellular ATP concentration.

Protocol:

-

Cell Culture and Treatment: Culture and treat neuronal cells with this compound and a metabolic stressor in a 96-well white-walled plate.

-

Cell Lysis: Lyse the cells to release intracellular ATP.

-

Luciferase Reaction: Add a luciferase-based ATP detection reagent to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer.

-

Quantification: Determine the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

Analysis of Bcl-2 Family Protein Expression

Assay: Western Blotting